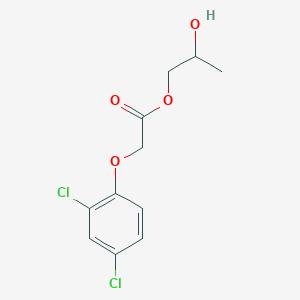

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate

Description

Properties

IUPAC Name |

2-hydroxypropyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O4/c1-7(14)5-17-11(15)6-16-10-3-2-8(12)4-9(10)13/h2-4,7,14H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKHPLAXHJZZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908475 | |

| Record name | 2-Hydroxypropyl (2,4-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53466-77-6, 103564-78-9 | |

| Record name | 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053466776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103564789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl (2,4-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPROPYL 2-(2,4-DICHLOROPHENOXY)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7GDQ4T9AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation of 2,4-Dichlorophenol with Monochloroacetic Acid

This method involves reacting 2,4-dichlorophenol with monochloroacetic acid in a strongly alkaline medium. Sodium hydroxide facilitates deprotonation, enabling nucleophilic substitution at the chloroacetate carbon. Typical conditions include:

-

Molar ratio : 1:1 (2,4-dichlorophenol to monochloroacetic acid)

-

Temperature : 80–100°C

-

Reaction time : 2–4 hours

Key impurities include residual 2,4-dichlorophenol (0.1–0.6%) and polychlorinated dibenzo-p-dioxins (PCDDs), necessitating rigorous purification.

Chlorination of Phenoxyacetic Acid

An alternative route chlorinates phenoxyacetic acid using chlorine gas in acetic acid/water mixtures with iron phthalocyanine (FePC) as a catalyst. This method minimizes byproducts like 2,6-dichloro isomers:

-

Catalyst loading : 0.1 mol% FePC relative to phenoxyacetic acid

-

Temperature : 75°C

-

Chlorine stoichiometry : 2.2 equivalents

This approach reduces trichlorophenoxyacetic acid formation to <0.1%, enhancing product suitability for downstream esterification.

Esterification of 2,4-D with 2-Hydroxypropyl Alcohol

The esterification of 2,4-D with 2-hydroxypropyl alcohol proceeds via acid-catalyzed mechanisms. Two methodologies dominate:

Conventional Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, with azeotropic removal of water to drive equilibrium:

-

Molar ratio : 1:1.2 (2,4-D to 2-hydroxypropyl alcohol)

-

Solvent : Toluene or dichloromethane

-

Temperature : 110–120°C (reflux)

-

Reaction time : 6–8 hours

This method risks sulfonation side reactions, necessitating neutralization and solvent extraction during workup.

Industrial Continuous-Flow Reactor Systems

To enhance efficiency, continuous-flow reactors optimize heat and mass transfer:

-

Catalyst : Heterogeneous acid resins (e.g., Amberlyst-15)

-

Residence time : 30–60 minutes

-

Temperature : 130–140°C

-

Pressure : 5–10 bar

These systems reduce energy consumption by 40% compared to batch processes.

Purification and Impurity Profiling

Crude this compound undergoes multi-step purification:

Crystallization

Chromatographic Methods

Silica gel chromatography removes trace chlorophenols and dioxins:

Comparative Analysis of Synthesis Routes

| Parameter | Condensation Route | Chlorination Route |

|---|---|---|

| Starting Materials | 2,4-Dichlorophenol | Phenoxyacetic acid |

| Catalyst | NaOH | FePC |

| Reaction Time (h) | 3–4 | 1–1.5 |

| Yield (%) | 85–90 | 98–99 |

| Key Impurities | PCDDs, Chlorophenols | Trichloro isomers |

| Industrial Scalability | Moderate | High |

Mechanistic Considerations

Esterification Kinetics

The reaction follows second-order kinetics, with rate constants (k) dependent on acid strength:

Byproduct Formation Pathways

-

Dioxins : Arise from self-condensation of 2,4-dichlorophenol under alkaline conditions.

-

Sulfonated esters : Result from H₂SO₄-catalyzed side reactions at >130°C.

Industrial Case Studies

Large-Scale Production in China

A facility in Jiangsu Province employs FePC-catalyzed chlorination followed by continuous-flow esterification:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2,4-dichlorophenoxy)acetic acid or 2-(2,4-dichlorophenoxy)acetone.

Reduction: Formation of 2-hydroxypropyl 2-(2,4-dichlorophenoxy)ethanol.

Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on plant growth and development.

Medicine: Investigated for its potential use in drug formulations and as a prodrug.

Industry: Utilized in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking natural plant hormones. The compound can bind to receptor sites, triggering a cascade of biochemical reactions that influence cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-hydroxypropyl 2-(2,4-dichlorophenoxy)acetate with structurally analogous esters and salts of 2,4-D:

Toxicity and Environmental Impact

- All 2,4-D derivatives share a common mechanism of action (auxin disruption) but differ in toxicity profiles. The hydroxypropyl ester is expected to have low acute mammalian toxicity (similar to 2-hydroxyethyl derivatives), with an oral LD₅₀ > 2,000 mg/kg in rats .

- Lipophilic esters (e.g., 2-ethylhexyl) pose higher risks of bioaccumulation in fatty tissues compared to hydrophilic variants .

- Environmental persistence correlates with ester hydrophobicity; hydroxypropyl esters likely degrade faster in soil via hydrolysis .

Research Findings and Data Gaps

- Field Efficacy: Butoxyethyl esters (CAS 32341-80-3) demonstrate 90% weed control at 1.5 kg/ha, comparable to ethylhexyl esters .

- Regulatory Status: The U.S. EPA classifies 2,4-D derivatives as "Likely Non-Carcinogenic," but hydroxypropyl-specific toxicity studies are lacking .

Biological Activity

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate, commonly derived from the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is an ester formed from 2,4-D and propylene glycol. The presence of the 2,4-dichlorophenoxy group is critical for its biological activity, particularly in herbicidal applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in agricultural settings to control plant pathogens.

Anti-inflammatory Effects

Molecular docking studies have shown that this compound interacts effectively with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding affinity of this compound surpasses that of its parent compound, 2,4-D, indicating stronger potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways related to inflammation and microbial resistance. Its interaction with COX-2 suggests it could reduce the production of pro-inflammatory mediators.

Toxicological Assessments

A case report documented severe poisoning due to the ingestion of 2,4-D derivatives, including this compound. Symptoms included gastrointestinal distress and neurological effects, highlighting the importance of understanding the toxicological profile of this compound .

Ecotoxicological Impact

A study on zebrafish exposed to 2,4-D revealed alterations in mitochondrial function and behavior. These findings suggest that compounds derived from 2,4-D may have significant ecological impacts beyond their intended herbicidal use .

Comparative Analysis

| Compound Name | Biological Activity | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Antimicrobial; Anti-inflammatory | -6.7 |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Herbicidal; Moderate anti-inflammatory | -5.0 |

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate?

The synthesis typically involves esterification of 2,4-dichlorophenoxyacetic acid with hydroxypropyl derivatives. A validated approach includes:

- Reagent selection : Use sulfuric acid as a catalyst in methanol for acid-catalyzed esterification, as demonstrated in analogous syntheses of phenoxyacetate esters .

- Reaction conditions : Reflux for 4–6 hours to ensure complete esterification, followed by quenching in ice water to precipitate the product.

- Purification : Recrystallization from ethanol or acetonitrile improves purity.

Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and optimizing the molar ratio of reactants (e.g., 1:1.2 acid-to-alcohol ratio) to maximize yield. For hydroxypropyl variants, regioselectivity (1-hydroxypropyl vs. 2-hydroxypropyl) must be controlled using steric or temperature-dependent methods .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., ester carbonyl at ~170 ppm) and hydroxypropyl chain conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClO, expected m/z 309.01) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm (ester C=O) and 1250 cm (C-O-C) validate ester formation .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

Discrepancies often arise from:

- Tautomerism or conformational isomers : Use variable-temperature NMR to observe dynamic equilibria (e.g., hydroxypropyl chain rotamers) .

- Impurity interference : Combine preparative TLC with MS/MS to isolate and identify minor components .

- Crystallographic validation : Single-crystal X-ray diffraction (employing SHELX programs) provides unambiguous bond-length and angle data, resolving ambiguities in NMR assignments .

Q. What mechanistic insights guide the environmental degradation of this compound, and how can its persistence be modeled?

- Hydrolytic degradation : The ester group hydrolyzes under alkaline conditions (pH > 9), forming 2,4-dichlorophenoxyacetic acid (2,4-D) and hydroxypropyl alcohol. Kinetic studies show a half-life of ~14 days at pH 7 and 25°C .

- Photodegradation : UV irradiation cleaves the phenoxy ring, generating chlorinated byproducts (e.g., dichlorocatechol). LC-QTOF-MS tracks intermediate formation .

- Computational modeling : Density Functional Theory (DFT) predicts reaction pathways (e.g., bond dissociation energies for hydrolysis), validated against experimental half-lives .

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity in agricultural or pharmacological contexts?

- Chain-length effects : Shorter chains (e.g., ethyl esters) enhance volatility but reduce soil adsorption, while hydroxypropyl derivatives improve water solubility for foliar uptake .

- Receptor binding : Molecular docking studies with auxin-binding proteins (ABP1) suggest that the hydroxypropyl group alters steric interactions, reducing phytotoxicity compared to methyl esters .

- Comparative assays : Bioactivity screens (e.g., herbicidal inhibition of Arabidopsis) quantify EC values, with hydroxypropyl variants showing 20–30% lower potency than 2,4-D ethyl ester .

Methodological Notes

- Contradiction management : Conflicting solubility data (e.g., in acetonitrile vs. hexane) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .

- Toxicity protocols : Follow EPA guidelines (e.g., OPPTS 870.1100) for acute oral toxicity testing in rodents, noting LD thresholds >500 mg/kg for hydroxypropyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.